molecular formula C9H12N2O2 B2741147 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide CAS No. 1791078-47-1

2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide

Cat. No.: B2741147
CAS No.: 1791078-47-1
M. Wt: 180.207
InChI Key: HUTNYGYGQJMTMJ-UHFFFAOYSA-N
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Description

2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide is a chemical compound with a unique structure that includes a pyridine ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide typically involves the reaction of 2-methylpropanamide with a pyridine derivative. One common method is the acylation of 6-oxo-1H-pyridin-3-ylamine with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)acetamide
  • 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)butanamide
  • 2-Methyl-N-(6-oxo-1H-pyridin-3-yl)pentanamide

Uniqueness

Compared to these similar compounds, 2-methyl-N-(6-oxo-1,6-dihydropyridin-3-yl)propanamide has a distinct balance of hydrophobic and hydrophilic properties, making it particularly versatile in various applications. Its specific structure allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2-methyl-N-(6-oxo-1H-pyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)9(13)11-7-3-4-8(12)10-5-7/h3-6H,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNYGYGQJMTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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